molecular formula C13H11BrO2S B1394325 1-Bromo-3-[(phenylsulfonyl)methyl]benzene CAS No. 130891-01-9

1-Bromo-3-[(phenylsulfonyl)methyl]benzene

Cat. No. B1394325
CAS RN: 130891-01-9
M. Wt: 311.2 g/mol
InChI Key: UYMGKBXLDYZFOF-UHFFFAOYSA-N
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Description

“1-Bromo-3-[(phenylsulfonyl)methyl]benzene” is a chemical compound with the molecular formula C13H11BrO2S. It has an average mass of 311.194 Da and a monoisotopic mass of 309.966309 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-3-[(phenylsulfonyl)methyl]benzene” include a boiling point of 182.1±9.0 °C at 760 mmHg and a vapor pressure of 1.1±0.3 mmHg at 25°C .

Scientific Research Applications

Chemical Synthesis

“1-Bromo-3-[(phenylsulfonyl)methyl]benzene” is used as a building block in chemical synthesis . It can undergo various reactions, such as free radical bromination and nucleophilic substitution, which are crucial for synthesis problems .

Pharmaceutical Research

This compound may be used in pharmaceutical research, although specific applications are not readily available from the search results. It’s worth noting that related compounds, such as other brominated benzenes, have been used in the synthesis of various pharmaceuticals .

Biochemistry

In biochemistry, “1-Bromo-3-[(phenylsulfonyl)methyl]benzene” could potentially be used in studies involving biochemical pathways or reactions, although specific applications are not readily available from the search results .

Analytical Chemistry

In analytical chemistry, “1-Bromo-3-[(phenylsulfonyl)methyl]benzene” could be used as a standard or reagent in various analytical techniques, although specific applications are not readily available from the search results .

Physical Chemistry

In physical chemistry, “1-Bromo-3-[(phenylsulfonyl)methyl]benzene” could be used in studies involving reaction mechanisms, kinetics, or thermodynamics .

Industrial Applications

While specific industrial applications of “1-Bromo-3-[(phenylsulfonyl)methyl]benzene” are not readily available from the search results, brominated organic compounds are generally useful in various industrial processes due to their reactivity .

properties

IUPAC Name

1-(benzenesulfonylmethyl)-3-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMGKBXLDYZFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679701
Record name 1-[(Benzenesulfonyl)methyl]-3-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-[(phenylsulfonyl)methyl]benzene

CAS RN

130891-01-9
Record name 1-[(Benzenesulfonyl)methyl]-3-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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